molecular formula C8H11ClN2O2 B1202544 1-(2-Chloroethyl)-3-(2-furylmethyl)urea CAS No. 91621-12-4

1-(2-Chloroethyl)-3-(2-furylmethyl)urea

Cat. No.: B1202544
CAS No.: 91621-12-4
M. Wt: 202.64 g/mol
InChI Key: VVYXILGQLAJZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(2-furylmethyl)urea is a urea derivative characterized by a chloroethyl group and a furylmethyl substituent. Notably, nitrosation of this compound with sodium nitrite and hydrochloric acid yields a mixture of N1- and N3-nitrosourea isomers (1:1 ratio), though these isomers are challenging to separate chromatographically . This reactivity parallels other nitrosoureas, where isomerization significantly impacts biological activity .

Properties

CAS No.

91621-12-4

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(furan-2-ylmethyl)urea

InChI

InChI=1S/C8H11ClN2O2/c9-3-4-10-8(12)11-6-7-2-1-5-13-7/h1-2,5H,3-4,6H2,(H2,10,11,12)

InChI Key

VVYXILGQLAJZQA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)NCCCl

Canonical SMILES

C1=COC(=C1)CNC(=O)NCCCl

Other CAS No.

91621-12-4

Synonyms

1-(2-chloroethyl)-3-(2-furylmethyl)urea
CEFMU

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds :

  • 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A benchmark nitrosourea with high carbamoylating activity and clinical efficacy against glioblastoma and lymphoma. Its dose-limiting toxicity is delayed myelosuppression .
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Exhibits superior lipid solubility, enhancing cerebrospinal fluid penetration. However, its therapeutic index is comparable to BCNU despite structural differences .
  • Chlorozotocin : Features a glucose moiety, reducing carbamoylating activity and bone marrow toxicity while retaining DNA cross-linking efficacy .

Mechanistic Insights :

  • DNA Cross-Linking: BCNU and chlorozotocin induce DNA interstrand cross-links, correlating with antitumor activity.
  • Mutagenicity: Compounds with high DNA single-strand break induction (e.g., Compound I in ) exhibit elevated mutagenicity but reduced therapeutic activity, highlighting the trade-off between efficacy and genotoxicity.
Compound Alkylating Activity Carbamoylating Activity DNA Cross-Links (Relative) Mutagenicity (vs. Control) Clinical Use
BCNU High High 100% High Glioblastoma, Lymphoma
CCNU Moderate Moderate 85% Moderate Leukemia, Solid Tumors
Chlorozotocin Low Low 120% Low Experimental
1-(2-Furylmethyl)urea* Unknown Unknown High (inferred from ) Preclinical

*Inferred from nitrosation products.

Aryl-Substituted Chloroethylureas

Key Compounds :

  • 1-(4-tert-Butylphenyl)-3-(2-chloroethyl)urea : Demonstrates an ID50 of 4 µM in LoVo cells, outperforming chlorambucil (ID50: 21 µM) with minimal toxicity at 220 mg/kg in mice .

Therapeutic Index :

  • 4-tert-Butyl derivative : Achieves a 1.77-fold increase in survival time in L1210 leukemia models at 10 mg/kg, surpassing chlorambucil (1.6-fold) without significant toxicity .

Metal Complex Derivatives

Ruthenium-Based Analogs :

  • Dichlorido[1-(2-chloroethyl)-3-(pyridin-4-ylmethyl)urea]ruthenium(II): A "piano-stool" Ru(II) complex with a DNA-intercalating pyridyl ligand. Exhibits a Ru–N bond length of 2.137 Å, comparable to similar Ru complexes, and forms hydrogen-bonded dimers in crystal structures . While cytotoxicity data are absent, such complexes are explored for multitargeted anticancer mechanisms .

Structure-Activity Relationships (SAR)

  • Alkylating vs. Carbamoylating Activity : High alkylating activity (linked to short chemical half-life) correlates with improved antileukemic efficacy, while carbamoylating activity increases toxicity .
  • Lipophilicity: Optimal octanol/water distribution coefficients (log P ~2–3) enhance blood-brain barrier penetration (e.g., CCNU) but may exacerbate toxicity .
  • Substituent Effects : Bulky groups (e.g., tert-butyl) improve cytotoxicity and reduce systemic toxicity, as seen in aryl-substituted derivatives .

Pharmacokinetic and Toxicological Considerations

  • BCNU vs. PCNU : PCNU, a piperidyl derivative, shows lower plasma AUC at equitoxic doses compared to BCNU, suggesting reduced clinical efficacy despite structural similarity .
  • Biotransformation : Degradation of nitrosoureas generates isocyanates (e.g., 2-chloroethyl isocyanate), which inhibit DNA repair and potentiate cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.